

physicochemical properties of 4-(4-Fluorobenzyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(4-Fluorobenzyl)benzaldehyde
Cat. No.:	B1300813

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-(4-Fluorobenzyl)benzaldehyde**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and common synthetic and analytical methodologies for **4-(4-Fluorobenzyl)benzaldehyde**. This compound, with CAS number 56442-17-2, serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular structures for pharmaceutical and materials science applications.^[1] Its structure features a benzaldehyde group linked by an ether bond to a 4-fluorobenzyl group, offering two distinct sites for chemical reactions.^[1] This document is intended for researchers, scientists, and professionals in drug development, presenting key data in structured tables and detailing experimental protocols.

Physicochemical Properties

4-(4-Fluorobenzyl)benzaldehyde is a white to pale cream or beige powder at room temperature.^{[2][3]} It is important to store the compound in an inert atmosphere at room temperature.^{[2][4]} The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid if not stored properly.^{[1][5]}

The core physicochemical data for **4-(4-Fluorobenzyl)benzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ FO ₂	[2][3][4][6][7]
Molecular Weight	230.23 g/mol	[2][4][6][7]
CAS Number	56442-17-2	[2][3][4][6]
Appearance	White to pale cream powder	[3]
Melting Point	95.0-101.0 °C	[3][4][6]
Boiling Point	370.2 ± 22.0 °C (Predicted)	[2][4][6]
Density	1.211 ± 0.06 g/cm ³ (Predicted)	[2][4][6]
IUPAC Name	4-[(4-fluorophenyl)methoxy]benzaldehyde	[1][3]
SMILES	FC1=CC=C(COC2=CC=C(C=O)C=C2)C=C1	[3]
InChI Key	QGULWBQOCMQNFD-UHFFFAOYSA-N	[3]

Spectral Data

Spectroscopic data is crucial for the structural confirmation of **4-(4-Fluorobenzyl)benzaldehyde**. While a complete set of spectra for this specific molecule is not readily available in all public databases, data for its constituent parts and closely related analogs are well-documented. ChemicalBook provides access to ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.[8]

Spectroscopy	Description
¹ H NMR	The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.9 ppm), aromatic protons on both benzene rings, and a singlet for the methylene (-CH ₂ -) bridge protons.
¹³ C NMR	The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons, and the methylene bridge carbon.
IR Spectroscopy	Key infrared absorption bands would include a strong C=O stretch for the aldehyde (around 1700 cm ⁻¹), C-O-C stretching for the ether linkage, and C-H stretching for the aromatic and aldehydic groups.
Mass Spectrometry	The mass spectrum would show the molecular ion peak (M ⁺) at m/z 230.23. Characteristic fragmentation patterns would involve the loss of the formyl radical (-CHO) and cleavage at the ether linkage.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for synthesizing **4-(4-Fluorobenzyl)benzaldehyde** is the Williamson ether synthesis.^{[1][9]} This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide.^[9]

Reactants:

- 4-Hydroxybenzaldehyde
- 4-Fluorobenzyl chloride (or bromide)

- A weak base (e.g., Potassium carbonate, Sodium hydroxide)[9][10]
- Solvent (e.g., Ethanol, Acetone)[5][9][10]

Procedure:

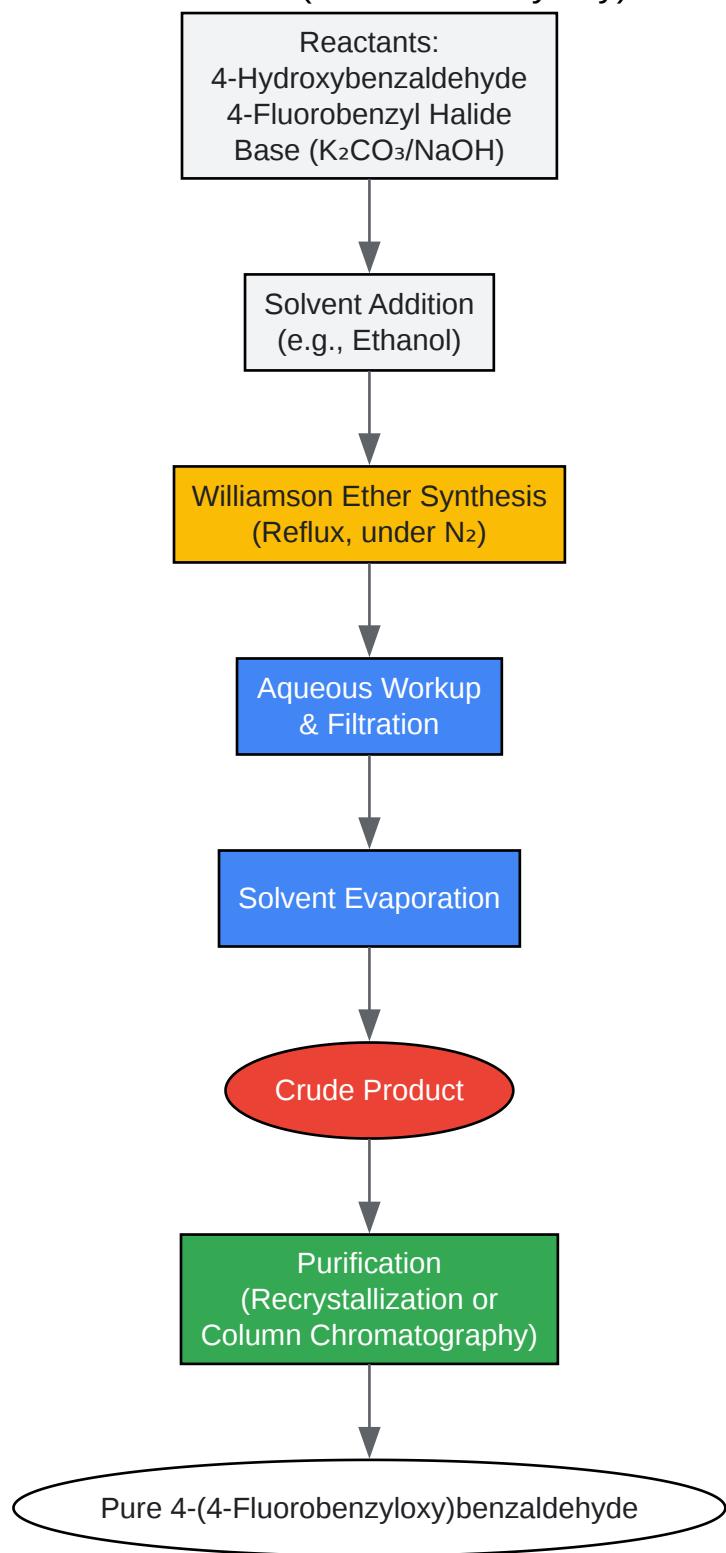
- Dissolve 4-hydroxybenzaldehyde and the base (e.g., NaOH) in a suitable solvent like ethanol in a round-bottom flask.[9]
- Add 4-fluorobenzyl chloride to the solution under a nitrogen atmosphere while stirring.[9]
- Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours).[9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]
- After the reaction is complete, cool the mixture to room temperature.[5][12]
- Filter the mixture to remove any inorganic salts.[5][10][12]
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. [10]
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure **4-(4-Fluorobenzyloxy)benzaldehyde** as a solid.[5][10][12][13]

Characterization Workflow

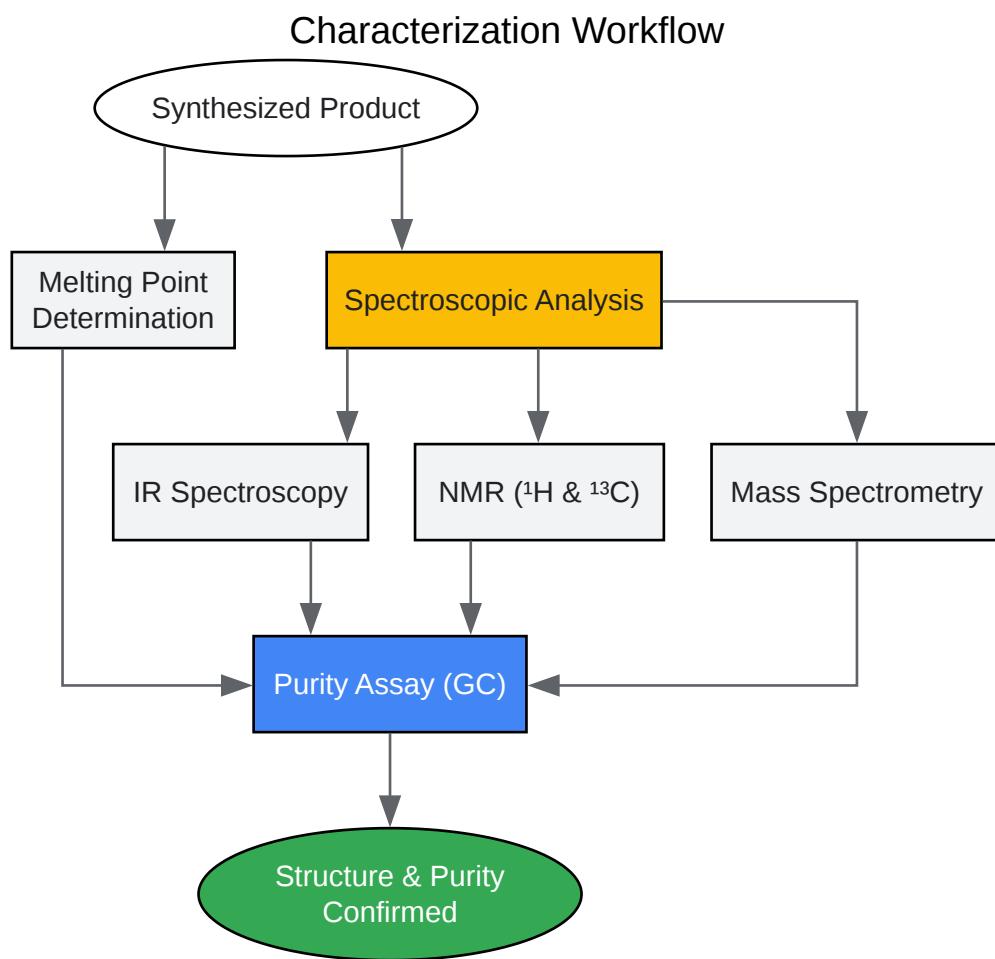
The identity and purity of the synthesized **4-(4-Fluorobenzyloxy)benzaldehyde** must be confirmed through various analytical techniques.

Procedure:

- Melting Point Determination: Measure the melting point of the purified solid and compare it to the literature value (95-101 °C).[3][4] A sharp melting range close to the literature value indicates high purity.
- Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Confirm the presence of key functional groups by identifying the characteristic absorption bands for the aldehyde


C=O stretch, aromatic C=C bonds, and the C-O-C ether linkage.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and run ¹H NMR and ¹³C NMR spectra.
 - In the ¹H NMR spectrum, integrate the signals to confirm the proton count for each distinct environment.
 - In the ¹³C NMR spectrum, confirm the number of unique carbon environments.
- Mass Spectrometry (MS):
 - Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI).
 - Identify the molecular ion peak to confirm the molecular weight (230.23 g/mol).[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
 - Analyze the fragmentation pattern to further support the proposed structure.
- Purity Assay (Gas Chromatography - GC): An assay by Gas Chromatography can be performed to determine the purity of the final product, which is typically expected to be ≥96.0%.[\[3\]](#)


Diagrams and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described above.

Synthesis Workflow for 4-(4-Fluorobenzyl)benzaldehyde

[Click to download full resolution via product page](#)

Caption: Synthesis via Williamson Ether Synthesis.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for product confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Fluorobenzyl)benzaldehyde|CAS 56442-17-2 [benchchem.com]
- 2. 4-(4-FLUOROBENZYL)BENZALDEHYDE CAS#: 56442-17-2 [m.chemicalbook.com]

- 3. 4-(4-Fluorobenzyl)benzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-(4-FLUOROBENZYLOXY)BENZALDEHYDE | 56442-17-2 [amp.chemicalbook.com]
- 5. 4-(3-fluoro-benzyl)benzaldehyde | 66742-57-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 4-(4-FLUOROBENZYLOXY)BENZALDEHYDE | 56442-17-2 [chemicalbook.com]
- 8. 4-(4-FLUOROBENZYLOXY)BENZALDEHYDE(56442-17-2) 1H NMR spectrum [chemicalbook.com]
- 9. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyl)benzylamino] propanamides - Google Patents [patents.google.com]
- 10. 4-(Benzyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. 4-(3-fluoro-benzyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [physicochemical properties of 4-(4-Fluorobenzyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300813#physicochemical-properties-of-4-(4-fluorobenzyl)benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com